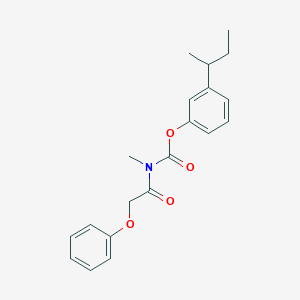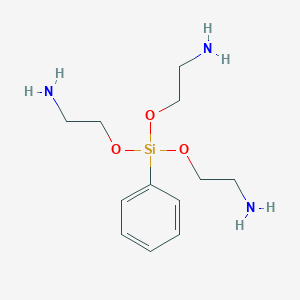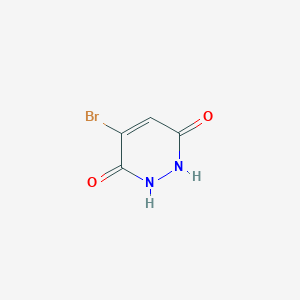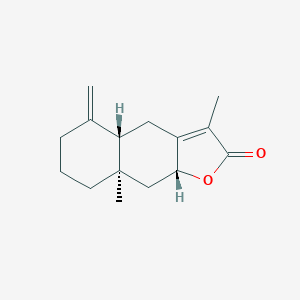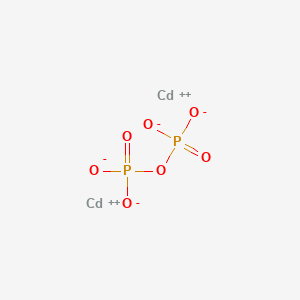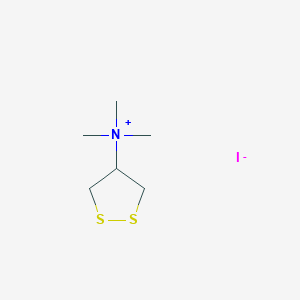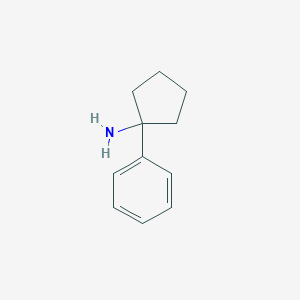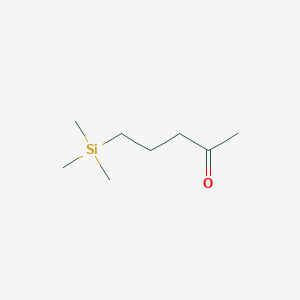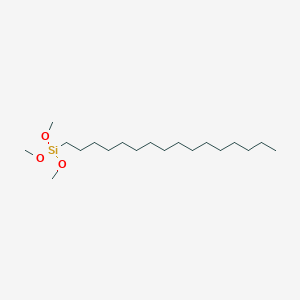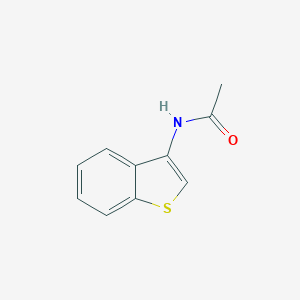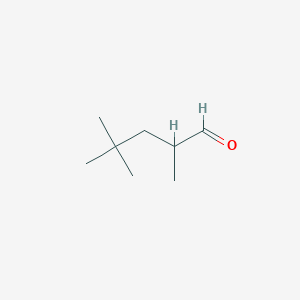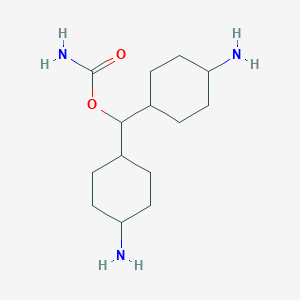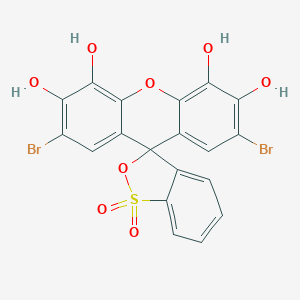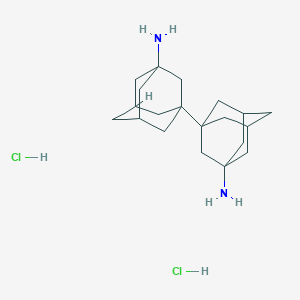
1,1'-Biadamantane-3-3'-diamine, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-Biadamantane-3-3'-diamine, dihydrochloride, also known as ADMA, is a compound that has been extensively studied in the field of medicinal chemistry. It is a derivative of adamantane, a bicyclic hydrocarbon that is commonly used as a structural scaffold in drug design. ADMA has been found to have a wide range of potential applications, including as an antiviral agent, a cancer treatment, and a neuroprotective agent. In
Wirkmechanismus
The mechanism of action of 1,1'-Biadamantane-3-3'-diamine, dihydrochloride is not fully understood, but it is believed to work by inhibiting the activity of the viral polymerase. This enzyme is essential for viral replication, and 1,1'-Biadamantane-3-3'-diamine, dihydrochloride has been found to bind to the active site of the polymerase, preventing it from functioning properly. In cancer cells, 1,1'-Biadamantane-3-3'-diamine, dihydrochloride induces apoptosis by activating the caspase pathway, which leads to the fragmentation of DNA and the eventual death of the cell. The neuroprotective properties of 1,1'-Biadamantane-3-3'-diamine, dihydrochloride are thought to be due to its ability to inhibit the activity of nitric oxide synthase, an enzyme that produces nitric oxide, a molecule that is toxic to neurons.
Biochemische Und Physiologische Effekte
1,1'-Biadamantane-3-3'-diamine, dihydrochloride has been found to have a variety of biochemical and physiological effects. In addition to its antiviral, anticancer, and neuroprotective properties, it has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 1,1'-Biadamantane-3-3'-diamine, dihydrochloride has also been found to have antioxidant properties, and may be useful in the prevention of oxidative stress-related diseases such as cardiovascular disease and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
1,1'-Biadamantane-3-3'-diamine, dihydrochloride has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and is readily available from commercial sources. It has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. 1,1'-Biadamantane-3-3'-diamine, dihydrochloride is a highly reactive compound, and must be handled with care. It is also relatively expensive, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1,1'-Biadamantane-3-3'-diamine, dihydrochloride. One area of interest is the development of more potent antiviral agents based on the 1,1'-Biadamantane-3-3'-diamine, dihydrochloride scaffold. Another area of interest is the development of 1,1'-Biadamantane-3-3'-diamine, dihydrochloride-based cancer treatments that are more selective and less toxic than current chemotherapy drugs. Additionally, 1,1'-Biadamantane-3-3'-diamine, dihydrochloride may have potential as a treatment for other diseases such as autoimmune disorders and cardiovascular disease. Further research is needed to fully understand the potential of this compound.
Synthesemethoden
1,1'-Biadamantane-3-3'-diamine, dihydrochloride can be synthesized using a variety of methods, including the reaction of 1,3-diaminopropane with 1-adamantyl bromide, the reaction of 1,3-diaminopropane with 1-adamantyl chloride, and the reaction of 1,3-diaminopropane with 1-adamantyl tosylate. The most common method involves the reaction of 1,3-diaminopropane with 1-adamantyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of 1,1'-Biadamantane-3-3'-diamine, dihydrochloride.
Wissenschaftliche Forschungsanwendungen
1,1'-Biadamantane-3-3'-diamine, dihydrochloride has been studied extensively for its potential as an antiviral agent. It has been found to be effective against a wide range of viruses, including influenza A and B, respiratory syncytial virus, and human parainfluenza virus. 1,1'-Biadamantane-3-3'-diamine, dihydrochloride works by inhibiting the viral polymerase, which is essential for viral replication. In addition to its antiviral properties, 1,1'-Biadamantane-3-3'-diamine, dihydrochloride has also been found to have potential as a cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1,1'-Biadamantane-3-3'-diamine, dihydrochloride has also been found to have neuroprotective properties, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
18392-94-4 |
|---|---|
Produktname |
1,1'-Biadamantane-3-3'-diamine, dihydrochloride |
Molekularformel |
C20H34Cl2N2 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
3-(3-amino-1-adamantyl)adamantan-1-amine;dihydrochloride |
InChI |
InChI=1S/C20H32N2.2ClH/c21-19-7-13-1-14(8-19)4-17(3-13,11-19)18-5-15-2-16(6-18)10-20(22,9-15)12-18;;/h13-16H,1-12,21-22H2;2*1H |
InChI-Schlüssel |
STRSBVPKBCJBIX-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N)C45CC6CC(C4)CC(C6)(C5)N.Cl.Cl |
Kanonische SMILES |
C1C2CC3(CC1CC(C2)(C3)N)C45CC6CC(C4)CC(C6)(C5)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



